molecular formula C23H17ClFN3O2 B2801180 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 932530-63-7

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2801180
CAS RN: 932530-63-7
M. Wt: 421.86
InChI Key: MGXIVNPYBVVZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
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Scientific Research Applications

Analgesic and Anti-inflammatory Applications

  • Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Notably, compounds such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide demonstrated potent analgesic and anti-inflammatory activities, showing significant potential compared to standard treatments like diclofenac sodium. These compounds exhibited mild ulcerogenic potential, indicating a safer profile compared to traditional NSAIDs like aspirin (Alagarsamy et al., 2015).

Anticancer Activity

  • A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized, showing higher anticancer activity than their precursors. Dihalogenated derivatives, in particular, displayed excellent cytotoxic activity against breast cancer T-47D cell line, highlighting the potential of these compounds in cancer therapy. Furthermore, certain derivatives demonstrated inhibitory activity comparable to sorafenib, a known anticancer agent, indicating their potential as antiproliferative candidates (Hassan et al., 2021).

Antimicrobial Activity

  • Synthesized quinazolinone derivatives have been evaluated for their antibacterial activities against a range of bacterial strains. This research underscores the potential of quinazolinone compounds in addressing bacterial infections, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria (Singh et al., 2010).

Molecular Docking and Biological Potentials

  • Quinazolinone derivatives have been subjected to molecular docking studies, revealing their potential in targeting specific biological receptors or enzymes. These studies help in understanding the molecular basis of the compounds' activities and guide the design of more potent and selective agents (Mehta et al., 2019).

properties

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O2/c1-14-7-9-17(12-19(14)25)26-21(29)13-28-20-10-8-16(24)11-18(20)22(27-23(28)30)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXIVNPYBVVZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide

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